5-Methyl-2-pivalamidonicotinic acid
Overview
Description
5-Methyl-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C12H16N2O3 . It has a molecular weight of 236.27 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for 5-Methyl-2-pivalamidonicotinic acid isCc1cnc(NC(=O)C(C)(C)C)c(c1)C(O)=O
. The InChI is 1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
. Physical And Chemical Properties Analysis
5-Methyl-2-pivalamidonicotinic acid is a solid substance . It has a molecular weight of 236.27 . The empirical formula is C12H16N2O3 .Scientific Research Applications
Cosmetic Industry
Lastly, the cosmetic industry could benefit from the compound’s properties. It might be incorporated into skincare products due to its potential antioxidant properties or as a stabilizer in formulations that require a certain degree of rigidity or structure.
Each of these applications represents a unique field of study where 5-Methyl-2-pivalamidonicotinic acid could have significant impacts. The compound’s versatility and the breadth of potential uses highlight its importance in scientific research and development. While the current information available does not provide exhaustive details on these applications, the compound’s structure and known properties suggest these potential uses .
Safety And Hazards
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMSGYQBZNNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673573 | |
Record name | 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pivalamidonicotinic acid | |
CAS RN |
1203499-02-8 | |
Record name | 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.